molecular formula C17H13ClN2 B14156765 1-Naphthalenecarboximidamide, N-(4-chlorophenyl)- CAS No. 23557-72-4

1-Naphthalenecarboximidamide, N-(4-chlorophenyl)-

Cat. No.: B14156765
CAS No.: 23557-72-4
M. Wt: 280.7 g/mol
InChI Key: KYJBCACENCMLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenecarboximidamide, N-(4-chlorophenyl)- is a chemical compound with the molecular formula C17H13ClN2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a naphthalene ring and a chlorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenecarboximidamide, N-(4-chlorophenyl)- typically involves the reaction of 1-naphthylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenecarboximidamide, N-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Naphthalenecarboximidamide, N-(4-chlorophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthalenecarboximidamide, N-(4-chlorophenyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-naphthalenecarboxamide
  • N-(4-chlorophenyl)-1-naphthalenecarboxylate
  • N-(4-chlorophenyl)-1-naphthalenecarboximidate

Uniqueness

1-Naphthalenecarboximidamide, N-(4-chlorophenyl)- is unique due to its specific structural features, such as the presence of both a naphthalene ring and a chlorophenyl group.

Properties

CAS No.

23557-72-4

Molecular Formula

C17H13ClN2

Molecular Weight

280.7 g/mol

IUPAC Name

N'-(4-chlorophenyl)naphthalene-1-carboximidamide

InChI

InChI=1S/C17H13ClN2/c18-13-8-10-14(11-9-13)20-17(19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,19,20)

InChI Key

KYJBCACENCMLOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=NC3=CC=C(C=C3)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.